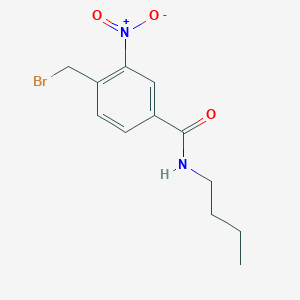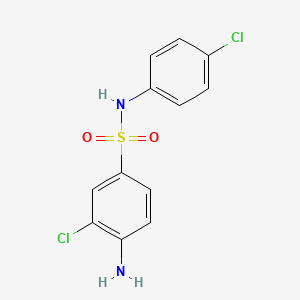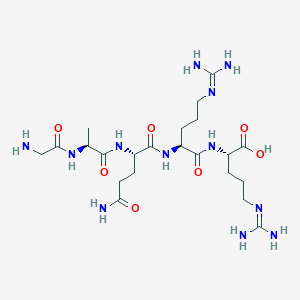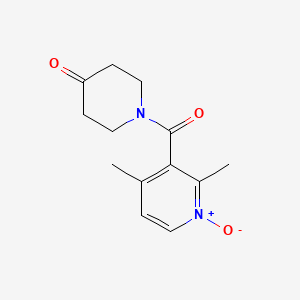
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a difluoromethyl group and a nitrophenyl group. The presence of both fluorine and nitro groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole typically involves the reaction of 4-nitrophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo cyclization reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like copper(I) iodide in an inert atmosphere.
Major Products
Reduction: 4-(Difluoromethyl)-1-(4-aminophenyl)triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Cyclization: Complex triazole derivatives with additional ring structures.
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoromethyl group enhances the compound’s stability and bioavailability. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethyl)-1-(4-aminophenyl)triazole
- 4-(Trifluoromethyl)-1-(4-nitrophenyl)triazole
- 4-(Difluoromethyl)-1-(4-methylphenyl)triazole
Uniqueness
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is unique due to the presence of both difluoromethyl and nitrophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
916151-16-1 |
|---|---|
Formule moléculaire |
C9H6F2N4O2 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C9H6F2N4O2/c10-9(11)8-5-14(13-12-8)6-1-3-7(4-2-6)15(16)17/h1-5,9H |
Clé InChI |
GBIMECVTDKDVDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=N2)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)






![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
